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molecular formula C6H4Br2FN B1472073 2-Bromo-6-(bromomethyl)-3-fluoropyridine CAS No. 1227574-68-6

2-Bromo-6-(bromomethyl)-3-fluoropyridine

Cat. No. B1472073
M. Wt: 268.91 g/mol
InChI Key: IAWRFFZLNNYPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079918B2

Procedure details

Diethyl 2-acetamido-2-((6-bromo-5-fluoropyridin-2-yl)methyl)malonate: 2-Bromo-3-fluoro-6-methylpyridine (2.24 g, 11.79 mmol), NBS(2.34 g, 13.15 mmol), CCl4 (40 mL), and AIBN (0.10 g, 0.609 mmol) were added together and heated to reflux under argon for 4.5 h. The CCl4 was removed. The residue was dissolved in EtOAc and washed with water and brine. It was dried over Na2SO4, and concentrated to give 2-bromo-6-(bromomethyl)-3-fluoropyridine which was used in the next step without purification. MS (ESI) m/z: 269.9 (M+H)+. NaH (0.707 g of 60% dispersion, 17.69 mmol) was placed in a three-neck flask with 15 mL of DMF. It was cooled in an ice-bath. A solution of diethyl 2-acetamidomalonate (3.59 g, 11.79 mmol) in 15 mL of DMF was added dropwise via an additional funnel White foam formed and the mixture was stirred in the ice-bath for 20 minutes after the addition. A solution of 2-bromo-6-(bromomethyl)-3-fluoropyridine in 10 mL of DMF was added through an additional funnel dropwise. The ice-bath was removed and it was stirred at rt under argon for 2 h. It was quenched with water and extracted with EtOAc. The EtOAc solution was washed with water and brine, dried over Na2SO4, and concentrated. It was purified by normal phase chromatography to give 106A as an off-white solid (2.39 g, 50%). MS (ESI) m/z: 405.0 (M+H)+.
Name
Diethyl 2-acetamido-2-((6-bromo-5-fluoropyridin-2-yl)methyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC([CH2:16][C:17]1[CH:22]=[CH:21][C:20]([F:23])=[C:19]([Br:24])[N:18]=1)(C(OCC)=O)C(OCC)=O)(=O)C.[Br:25]C1C(F)=CC=C(C)N=1.C1C(=O)N(Br)C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:24][C:19]1[C:20]([F:23])=[CH:21][CH:22]=[C:17]([CH2:16][Br:25])[N:18]=1

Inputs

Step One
Name
Diethyl 2-acetamido-2-((6-bromo-5-fluoropyridin-2-yl)methyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=NC(=C(C=C1)F)Br
Name
Quantity
2.24 g
Type
reactant
Smiles
BrC1=NC(=CC=C1F)C
Name
Quantity
2.34 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.1 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The CCl4 was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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